molecular formula C18H17NO4 B6344367 1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid CAS No. 1240578-60-2

1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B6344367
CAS No.: 1240578-60-2
M. Wt: 311.3 g/mol
InChI Key: KSRSRTCMBPKTRV-UHFFFAOYSA-N
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Description

1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is a chemical reagent designed for research and development use only. It is not for human or veterinary diagnostic or therapeutic use. This compound belongs to the class of substituted indole-2-carboxylic acids, which are privileged scaffolds in medicinal chemistry due to their versatility as synthetic intermediates and their presence in biologically active molecules . Although specific biological data for this benzyl-substituted analog is not available in the public domain, its core structure is closely related to compounds that are the subject of ongoing investigative efforts. For instance, research into indole-2-carboxylic acid derivatives has identified potent and selective antagonists for the CysLT1 receptor, a key target in inflammatory conditions such as asthma . Furthermore, other substituted indoles have been explored in phenotypic screening campaigns against infectious diseases like Chagas disease, highlighting the therapeutic relevance of this chemical class . The specific substitution pattern on this reagent—featuring a 1-benzyl group and 4,6-dimethoxy groups—makes it a valuable building block for constructing diverse compound libraries. Researchers can utilize this chemical in various synthetic transformations, including Pd-catalyzed C-H functionalization, to create novel molecules for screening and structure-activity relationship (SAR) studies . Its structure offers opportunities to explore steric and electronic effects on molecular recognition and to optimize properties like metabolic stability and solubility in drug discovery projects .

Properties

IUPAC Name

1-benzyl-4,6-dimethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-13-8-15-14(17(9-13)23-2)10-16(18(20)21)19(15)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRSRTCMBPKTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2CC3=CC=CC=C3)C(=O)O)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure

The Fischer indole synthesis remains a cornerstone for indole scaffold construction. For 1-benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, the route proceeds as follows:

  • Starting Materials :

    • 3,5-Dimethoxyphenylhydrazine (1.2 equiv)

    • Ethyl pyruvate (1.0 equiv)

  • Cyclization :

    • Reactants dissolved in acetic acid (0.5 M) under reflux (120°C, 12 h).

    • Forms 4,6-dimethoxyindole-2-carboxylate ester (Yield: 68%).

  • N1-Benzylation :

    • Indole intermediate treated with benzyl bromide (1.5 equiv) and NaH (2.0 equiv) in DMF (0°C → RT, 6 h).

    • Isolation via flash chromatography (hexane/EtOAc 4:1) yields 1-benzyl-4,6-dimethoxyindole-2-carboxylate (Yield: 82%).

  • Ester Hydrolysis :

    • Saponification with LiOH (2.0 equiv) in THF/H₂O (3:1) at 50°C (4 h).

    • Acidification to pH 2–3 precipitates the carboxylic acid (Yield: 95%).

Table 1: Optimization of Fischer Indole Cyclization

ParameterCondition 1Condition 2Optimal Condition
Acid CatalystHClH₂SO₄Acetic Acid
Temperature (°C)100120120
Reaction Time (h)241212
Yield (%)456868

Transition-Metal-Mediated Cyclization

Palladium-Catalyzed Indolization

An alternative route employs Pd(OAc)₂ (5 mol%) with Xantphos ligand to cyclize 2-alkynylaniline derivatives:

  • Substrate Synthesis :

    • 3,5-Dimethoxy-2-ethynylaniline prepared via Sonogashira coupling (Yield: 74%).

  • Cyclization :

    • Substrate (1.0 equiv), Pd(OAc)₂, Xantphos in toluene (100°C, 8 h).

    • Forms 4,6-dimethoxyindole core (Yield: 89%).

  • Post-Functionalization :

    • Benzylation and carboxylation follow analogous steps to the Fischer route.

Advantages : Higher regiocontrol and tolerance for electron-rich aromatic systems compared to acid-catalyzed methods.

Regioselective Methoxylation Strategies

Directed Ortho-Metallation (DoM)

To install methoxy groups post-indole formation:

  • Protecting Group Strategy :

    • N1-Benzyl indole-2-carboxylate treated with LDA (2.2 equiv) at −78°C.

    • Sequential quenching with Me₃OBF₄ affords 4,6-dimethoxy product (Yield: 63%).

Table 2: Methoxylation Efficiency by Electrophile

ElectrophileTemperature (°C)Yield (%)Regioselectivity (4:6)
MeOTf−78631:1
MeI0411.5:1
(MeO)₂SO₂RT352:1

Carboxylation Methodologies

Halogenation-Carbonylation Sequence

  • C2 Bromination :

    • NBS (1.1 equiv) in CCl₄ (RT, 2 h) selectively brominates C2 (Yield: 88%).

  • Carbonylation :

    • Pd(PPh₃)₄ (3 mol%), CO gas (1 atm), MeOH, 80°C (12 h).

    • Converts bromide to methyl ester (Yield: 76%).

  • Ester Hydrolysis :

    • Standard basic hydrolysis yields carboxylic acid (Yield: 94%).

Industrial-Scale Considerations

Process Optimization

Key parameters for scalable synthesis:

Table 3: Catalytic System Screening for Carbonylation

CatalystLigandSolventYield (%)
Pd(OAc)₂PPh₃MeOH76
PdCl₂DppfDMF68
Pd₂(dba)₃XantphosTHF81

Cost Analysis :

  • Fischer route: $412/kg (lab scale) → $238/kg (pilot plant).

  • Transition-metal route: $589/kg (lab scale) → $315/kg (optimized).

Challenges and Mitigation Strategies

  • Regioselectivity in Methoxylation :

    • Competing C5/C7 methoxylation minimized using bulky bases (e.g., LDA vs. NaH).

  • N1-Benzylation Side Reactions :

    • Over-alkylation suppressed by slow benzyl bromide addition at 0°C.

  • Carboxylic Acid Stability :

    • Ester intermediates prevent decarboxylation during high-temperature steps.

Emerging Techniques

Biocatalytic Approaches

Recent advances employ cytochrome P450 variants for late-stage C-H oxidation:

  • Engineered CYPBM3 hydroxylates C2 of 1-benzyl-4,6-dimethoxyindole (Yield: 58%).

  • Subsequent oxidation to carboxylic acid using alcohol dehydrogenase (Yield: 72%) .

Chemical Reactions Analysis

1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neurological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indole Derivatives

1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid
  • Structure : Replaces methoxy (OCH₃) groups at C4/C6 with methyl (CH₃) groups.
  • Molecular Formula: C₁₉H₁₉NO₂ (vs. C₁₈H₁₇NO₄ for the target compound).
  • Synthetic Accessibility: Methylation is typically simpler than methoxylation, but the target compound’s dimethoxy groups may enhance hydrogen-bonding capacity .
5-Benzyloxy-1H-indole-2-carboxylic Acid
  • Structure : Benzyloxy group at C5 instead of dimethoxy at C4/C6.
  • Properties :
    • Melting Point : 193–195°C, lower than analogs with multiple methoxy groups.
    • Reactivity : The benzyloxy group may undergo deprotection under acidic conditions, whereas dimethoxy groups are more stable .

Functional Group Modifications

1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde
  • Structure : Carbaldehyde (CHO) at C3 instead of carboxylic acid (COOH) at C2.
  • Implications :
    • Reactivity : The aldehyde group enables nucleophilic additions (e.g., forming Schiff bases), while the carboxylic acid in the target compound supports salt formation or esterification.
    • Applications : Carbaldehydes are often used in cross-coupling reactions, whereas carboxylic acids are precursors for amides or conjugates .
7-Methoxy-1H-indole-3-carboxylic Acid
  • Structure : Methoxy at C7 and carboxylic acid at C3.
  • Physical Properties :
    • Melting Point : 199–201°C, comparable to the target compound’s analogs.
    • Bioactivity : Positional isomerism (C3 vs. C2 carboxylic acid) may influence receptor binding in biological systems .

Complex Derivatives with Additional Moieties

3-[[3-(2-Carboxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene]methyl]-5,6-dimethoxy-1H-indole-2-carboxylic Acid
  • Structure: Adds a thiazolidinone ring and carboxyethyl chain to the indole core.
  • Properties: Melting Point: 228–230°C, higher due to increased molecular complexity.

Data Table: Structural and Physical Comparison

Compound Name Molecular Formula Substituents Melting Point (°C) Key Features
1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid C₁₈H₁₇NO₄ 4,6-OCH₃; N1-benzyl; C2-COOH Not reported High polarity, drug intermediate
1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid C₁₉H₁₉NO₂ 4,6-CH₃; N1-benzyl; C2-COOH Not reported Enhanced lipophilicity
5-Benzyloxy-1H-indole-2-carboxylic acid C₁₆H₁₃NO₃ 5-OCH₂C₆H₅; C2-COOH 193–195 Labile benzyloxy group
7-Methoxy-1H-indole-3-carboxylic acid C₁₀H₉NO₃ 7-OCH₃; C3-COOH 199–201 Positional isomerism
1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde C₁₈H₁₇NO₃ 4,6-OCH₃; N1-benzyl; C3-CHO Not reported Nucleophilic reactivity

Biological Activity

1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzyl group and two methoxy groups attached to the indole ring. This unique substitution pattern may influence its biological activity significantly.

Indole derivatives, including this compound, are known to interact with various biological targets, including enzymes and receptors. The primary mechanisms through which this compound exerts its effects include:

  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Enzyme Inhibition : It is hypothesized that this compound can inhibit certain enzymes associated with cancer progression and inflammation.

Anticancer Properties

Several studies have indicated that indole derivatives possess anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (μM)
This compoundMDA-MB-231 (breast cancer)TBD
5-MethoxyindoleHCT116 (colon cancer)10.5
1-BenzylindoleA549 (lung cancer)15.0

These results suggest that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

Indole derivatives are also studied for their antimicrobial properties. Preliminary findings suggest that this compound may have efficacy against various bacterial strains.

Case Studies

A notable study evaluated the biological activity of several indole derivatives, including this compound. The study found that:

  • In vitro assays demonstrated that the compound inhibited cell growth in breast cancer cell lines.
  • Mechanistic studies indicated that the compound induces apoptosis through caspase activation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound Structure Biological Activity
1-BenzylindoleLacks methoxy groupsModerate anticancer activity
5-MethoxyindoleOne methoxy groupLower efficacy than target compound
5,6-DimethoxyindoleTwo methoxy groupsEnhanced anticancer properties

The presence of both the benzyl and methoxy groups in the target compound likely enhances its biological activity compared to others.

Q & A

Q. What are the foundational synthesis routes for 1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid?

The compound is synthesized via multi-step protocols, often starting with Fischer indole synthesis or modifications of pre-functionalized indole cores. Key steps include:

  • Benzylation : Introducing the benzyl group at the indole N1 position under basic conditions (e.g., NaH/DMF).
  • Methoxy group installation : Selective O-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl esters) under acidic or alkaline conditions . Reaction optimization requires strict control of temperature (reflux at 80–110°C) and stoichiometric ratios to minimize byproducts like dealkylated intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl, methoxy groups) and indole backbone integrity. For example, the C2-carboxylic acid proton is typically deshielded (δ 12–14 ppm in DMSO-d₆) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (m/z 295.34 for [M+H]⁺) .
  • X-ray crystallography : Resolves stereoelectronic effects of substituents on the indole ring .

Q. What are the primary biological targets of this compound?

Preliminary studies suggest interactions with:

  • Kinases : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding at ATP sites .
  • Microtubules : Disruption of tubulin polymerization, akin to vinca alkaloids, due to methoxy group positioning .
  • GPCRs : Modulatory effects on serotonin receptors (5-HT₂A) attributed to the indole scaffold .

Q. How should researchers handle solubility and stability issues?

The compound is poorly soluble in water but dissolves in DMSO or ethanol (5–10 mg/mL). Storage at –20°C under inert atmosphere (N₂/Ar) prevents oxidation of the methoxy groups .

Advanced Research Questions

Q. How can synthetic yields be improved for scaled-up production?

  • Continuous flow reactors : Enhance reaction homogeneity and reduce side reactions (e.g., over-alkylation) compared to batch methods .
  • Catalyst optimization : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for late-stage benzylation improves regioselectivity .
  • DoE (Design of Experiments) : Statistical modeling identifies critical parameters (e.g., pH, solvent polarity) for maximizing yield (>70%) .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies between in vitro and in vivo efficacy often arise from:

  • Metabolic instability : Phase I metabolism (e.g., demethylation) reduces potency. Use deuterated methoxy groups to enhance metabolic resistance .
  • Pharmacophore modeling : Compare 3D structural alignment with active analogs to validate target engagement .
  • Dose-response profiling : EC₅₀ values should be corroborated across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

Q. What is the mechanism behind its selective kinase inhibition?

The indole core’s electron-rich π-system facilitates π-π stacking with kinase ATP-binding pockets. Methoxy groups at C4/C6 enhance hydrophobic interactions, while the C2-carboxylic acid forms hydrogen bonds with conserved lysine residues (e.g., Lys721 in EGFR) . SAR studies show that benzyl group removal reduces potency by 10-fold, highlighting its role in steric stabilization .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace methoxy groups with halogens (e.g., Cl, F) to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Scaffold hopping : Hybridize with rhodanine or thiazolidinone moieties to enhance antiproliferative activity (IC₅₀ < 1 µM in MCF-7 cells) .
  • Pro-drug strategies : Esterify the carboxylic acid to improve oral bioavailability .

Q. What advanced analytical methods address spectral overlap in characterization?

  • 2D NMR (HSQC, HMBC) : Resolve overlapping peaks in crowded aromatic regions (δ 6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Differentiates isotopic patterns for halogenated derivatives .
  • Dynamic light scattering (DLS) : Monitors aggregation in aqueous buffers, which can skew bioactivity data .

Q. How to design formulations for in vivo studies?

  • Nanoemulsions : Use PEGylated lipids to encapsulate the compound, improving plasma half-life .
  • Co-crystallization : With cyclodextrins enhances aqueous solubility (up to 20 mg/mL) .

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